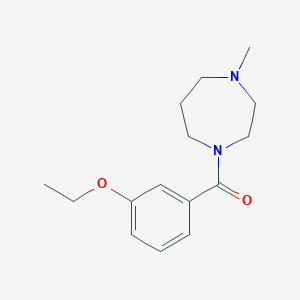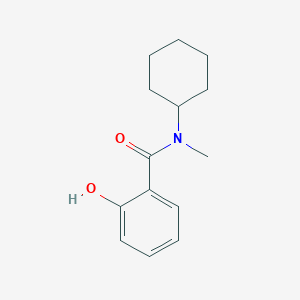![molecular formula C19H26N4O B5379222 N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine, also known as JNJ-31020028, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mécanisme D'action
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine acts as a selective sigma-1 receptor antagonist, which means that it binds to this protein and blocks its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. By targeting this receptor, N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine may have therapeutic effects in several diseases.
Biochemical and Physiological Effects:
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine has been found to have several biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell proliferation, and the induction of cell death. These effects are thought to be mediated by the sigma-1 receptor, which is involved in these cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine is its selectivity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this protein in various diseases. However, one limitation of this compound is its relatively low potency, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine, including the development of more potent derivatives, the investigation of its therapeutic potential in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings.
Conclusion:
In conclusion, N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine is a promising compound that has been studied for its potential therapeutic applications. This compound acts as a selective sigma-1 receptor antagonist and has several biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for research on this compound that may lead to new treatments for various diseases.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine involves several steps, including the reaction of 3-(3-pyridinylmethoxy)-1-piperidine with N,N-dimethyl-2-chloropyridine-5-amine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various chromatographic techniques.
Applications De Recherche Scientifique
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine has been studied for its potential therapeutic applications in several areas, including neurological disorders, cardiovascular diseases, and cancer. In particular, this compound has been found to have a unique mechanism of action that targets the sigma-1 receptor, a protein that is involved in various cellular processes.
Propriétés
IUPAC Name |
N,N-dimethyl-5-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-22(2)19-8-7-16(12-21-19)13-23-10-4-6-18(14-23)24-15-17-5-3-9-20-11-17/h3,5,7-9,11-12,18H,4,6,10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZNWGVLOMRAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5379152.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)
![({4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5379181.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5379195.png)
![N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
![N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5379205.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![8-{[2-(propylthio)pyrimidin-5-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379216.png)
![N-(2,4-difluorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379218.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylurea](/img/structure/B5379230.png)